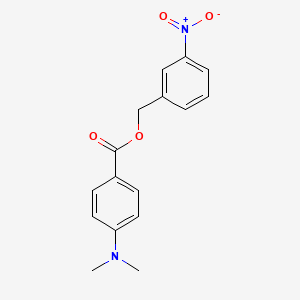

3-nitrobenzyl 4-(dimethylamino)benzoate

Description

Contextualization of Nitrobenzyl Ester Chemistry within Organic Synthesis

Nitrobenzyl esters, particularly those with the nitro group in the ortho position, are a well-established class of photolabile protecting groups in organic synthesis. researchgate.net The core principle of their utility lies in the ability of the nitrobenzyl group to be cleaved upon exposure to UV light, typically in the range of 300-365 nm, to release a carboxylic acid and an o-nitrosobenzaldehyde. mdpi.com This photochemical property allows for the spatial and temporal control of chemical reactions, a feature highly sought after in fields like polymer chemistry, materials science, and biology. nih.gov The cleavage mechanism is initiated by an intramolecular hydrogen abstraction by the excited nitro group from the benzylic carbon, leading to the formation of an aci-nitro intermediate that subsequently rearranges and cleaves. mdpi.comrsc.org While ortho-nitrobenzyl esters are most common, meta and para isomers also exhibit photochemical reactivity, although their mechanisms and efficiencies can differ. cdnsciencepub.com The presence of the nitro group makes the benzylic position susceptible to various chemical transformations, extending its utility beyond photochemistry.

Significance of Benzoate (B1203000) Esters Bearing Electron-Donating and Electron-Withdrawing Moieties

The electronic properties of substituents on an aromatic ring profoundly influence the reactivity and characteristics of the entire molecule. In benzoate esters, the interplay between electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) is of particular importance. An electron-donating group, such as a dimethylamino (-N(CH3)2) group, increases the electron density of the aromatic ring, which can affect the ester's reactivity and its spectroscopic properties. Conversely, an electron-withdrawing group, like a nitro (-NO2) group, decreases the electron density. byjus.com

When these groups are present on the same molecule, a "push-pull" system can be established. In the case of 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087), the 4-(dimethylamino)benzoate portion acts as the electron-donating component, while the 3-nitrobenzyl group serves as the electron-withdrawing part. This electronic arrangement can lead to interesting photophysical properties, including intramolecular charge transfer (ICT), which can influence the molecule's absorption and emission spectra. The efficiency of photochemical reactions, such as photocleavage, can be modulated by these electronic effects. rsc.orgrsc.org

Overview of Research Trajectories for 3-Nitrobenzyl 4-(dimethylamino)benzoate within Ester-Based Compounds

While specific research focusing exclusively on this compound is not extensively documented in publicly available literature, its structure suggests several potential research directions based on the well-established chemistry of its components. The primary trajectory lies in its application as a photolabile or "caged" compound. The 3-nitrobenzyl group, while generally less efficient for photocleavage than its ortho counterpart, still offers a pathway for the light-induced release of 4-(dimethylamino)benzoic acid. cdnsciencepub.com

Research could explore the kinetics and quantum yield of this photocleavage reaction and how it is influenced by the electron-donating dimethylamino group. Furthermore, the push-pull electronic structure of the molecule makes it a candidate for studies in nonlinear optics and as a fluorescent probe, where changes in the environment could be signaled by shifts in its emission spectrum. The synthesis of this compound would likely proceed via standard esterification methods, such as reacting 3-nitrobenzyl alcohol with 4-(dimethylamino)benzoyl chloride or by using coupling agents like DCC (dicyclohexylcarbodiimide).

Compound Data

Below are tables detailing the properties of the key precursors to this compound.

| Property | Value |

|---|---|

| Chemical Formula | C7H7NO3 |

| Molar Mass | 153.14 g/mol |

| Melting Point | 30-32 °C |

| Boiling Point | 175-180 °C (at 3 mmHg) |

| CAS Number | 619-25-0 |

| Property | Value |

|---|---|

| Chemical Formula | C9H11NO2 |

| Molar Mass | 165.19 g/mol |

| Melting Point | 242-245 °C |

| CAS Number | 619-84-1 |

Detailed Research Findings

While direct experimental data on this compound is scarce, the following table summarizes expected research findings based on analogous compounds.

| Research Area | Expected Findings | Basis for Expectation |

|---|---|---|

| Photochemistry | Undergoes photocleavage upon UV irradiation to release 4-(dimethylamino)benzoic acid and 3-nitrosobenzyl alcohol. The quantum yield is expected to be lower than the corresponding ortho-nitrobenzyl ester. | Based on the known photochemistry of meta-nitrobenzyl compounds. cdnsciencepub.com |

| Synthesis | Can be synthesized via esterification of 3-nitrobenzyl alcohol and 4-(dimethylamino)benzoic acid using standard methods (e.g., Fischer esterification, acyl chloride, or carbodiimide (B86325) coupling). | Standard and well-established organic synthesis reactions for ester formation. organic-chemistry.org |

| Spectroscopy | Exhibits intramolecular charge transfer (ICT) characteristics due to the electron-donating and electron-withdrawing groups, leading to solvent-dependent absorption and fluorescence spectra. | General principles of "push-pull" aromatic systems. rsc.orgrsc.org |

| Materials Science | Could be incorporated into polymers to create photoresponsive materials that change their properties (e.g., solubility, wettability) upon UV exposure. mdpi.comnih.gov | Extensive research on incorporating photocleavable nitrobenzyl groups into polymers. mdpi.comnih.gov |

Properties

IUPAC Name |

(3-nitrophenyl)methyl 4-(dimethylamino)benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c1-17(2)14-8-6-13(7-9-14)16(19)22-11-12-4-3-5-15(10-12)18(20)21/h3-10H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMILBRJVMZJLBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(=O)OCC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Nitrobenzyl 4 Dimethylamino Benzoate and Its Analogues

Esterification Reactions Employing Nitrobenzyl Alcohols and Dimethylaminobenzoic Acids

The most direct route to 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087) involves the formation of an ester bond between 3-nitrobenzyl alcohol and 4-(dimethylamino)benzoic acid. This transformation, while conceptually straightforward, requires careful selection of catalytic systems and reaction conditions to achieve high efficiency and product purity.

Catalytic Strategies for Efficient Ester Bond Formation

Several catalytic methods are employed for the synthesis of aromatic esters. The classical Fischer esterification involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This reaction is typically conducted under reflux conditions to drive the equilibrium towards the product by removing the water byproduct.

For substrates that may be sensitive to strong acidic conditions, alternative coupling agents are utilized. Carbodiimide (B86325) reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), are effective in promoting esterification. These reactions are often accelerated by the addition of an acylation catalyst like 4-(dimethylamino)pyridine (DMAP). nih.gov Another class of reagents includes triazine-based condensing agents, which activate the carboxylic acid to facilitate a rapid reaction with the alcohol at room temperature, often in the presence of a non-nucleophilic base. researchgate.net

Optimization of Reaction Parameters for Yield and Purity of 3-Nitrobenzyl 4-(dimethylamino)benzoate

Achieving optimal yield and purity in the synthesis of this compound hinges on the meticulous control of several reaction parameters. The choice of catalyst, solvent, temperature, and reaction time are all critical factors that can significantly influence the outcome of the esterification. angolaonline.net

Key parameters for optimization include:

Temperature: Higher temperatures can increase the reaction rate but may also promote side reactions or degradation of the reactants or products. The optimal temperature is often determined experimentally to balance reaction speed with product stability.

Catalyst Loading: The concentration of the catalyst must be sufficient to ensure a reasonable reaction rate without causing unwanted side reactions.

Reactant Ratio: Using an excess of one reactant, typically the more commercially viable or easily removable one, can shift the reaction equilibrium to favor product formation.

Water Removal: In equilibrium-limited reactions like Fischer esterification, the continuous removal of water, often through azeotropic distillation, is crucial for driving the reaction to completion. google.com

| Parameter | Range/Condition | Rationale | Potential Outcome |

|---|---|---|---|

| Temperature | 50-120 °C | Balances reaction rate against potential for side-product formation. | Higher temperature increases rate; too high may decrease purity. |

| Catalyst (H₂SO₄) | 1-5 mol% | Sufficient to protonate the carboxylic acid without excessive charring. | Higher concentration can speed up the reaction but may lead to degradation. |

| Solvent | Toluene, Xylene | Allows for azeotropic removal of water to drive the reaction forward. google.com | Effective water removal leads to higher conversion. |

| Reaction Time | 4-24 hours | Ensures the reaction proceeds to completion. | Longer times generally lead to higher yields, until equilibrium is reached. |

Functional Group Interconversions on Precursor Molecules Leading to this compound

Nitration Protocols for Benzyl (B1604629) Systems Preceding Esterification

The synthesis of the 3-nitrobenzyl alcohol precursor often begins with a more common starting material, such as benzoic acid. The carboxylic acid group is a meta-director in electrophilic aromatic substitution reactions. youtube.com Therefore, treating benzoic acid with a nitrating mixture of concentrated nitric acid and sulfuric acid selectively introduces a nitro group at the meta-position, yielding 3-nitrobenzoic acid. doubtnut.com This intermediate can then be reduced to 3-nitrobenzyl alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆), which selectively reduces the carboxylic acid without affecting the nitro group. doubtnut.comstackexchange.com An alternative route involves the reduction of 3-nitrobenzaldehyde (B41214) with sodium borohydride (B1222165) (NaBH₄) to produce 3-nitrobenzyl alcohol.

Attempting to nitrate (B79036) benzyl alcohol directly is often avoided as the reaction conditions can lead to a mixture of products and potential side reactions involving the benzyl cation. stackexchange.com

Amination Pathways for Benzoic Acid Derivatives Prior to Coupling

The 4-(dimethylamino)benzoic acid moiety can be constructed from various precursors. A common method is the reductive alkylation of 4-aminobenzoic acid with formaldehyde (B43269) in the presence of a reducing agent and a suitable catalyst, such as palladium on carbon. google.com

Alternatively, starting from a halogenated benzoic acid, such as 4-bromobenzoic acid or 4-chlorobenzoic acid, the dimethylamino group can be introduced via a cross-coupling reaction. Copper-catalyzed amination procedures, often referred to as Ullmann-type reactions, are effective for this transformation. nih.govorgchemres.orgnih.gov These methods typically involve heating the halobenzoic acid with an amine in the presence of a copper catalyst and a base. nih.gov This approach is highly regioselective and can tolerate a variety of functional groups. nih.govacs.org

| Precursor | Reagents | Method | Key Features |

|---|---|---|---|

| 4-Aminobenzoic Acid | Formaldehyde, H₂, Pd/C | Reductive Alkylation google.com | Direct methylation of the amino group. |

| 4-Bromobenzoic Acid | Amine, Cu/Cu₂O, K₂CO₃ | Copper-Catalyzed Amination nih.gov | High chemo- and regioselectivity; avoids need for acid protection. nih.gov |

| 4-Chlorobenzoic Acid | Aniline derivative, Cu/Cu₂O, Base | Copper-Catalyzed Amination nih.gov | Effective for both electron-rich and electron-deficient aryl chlorides. nih.gov |

Green Chemistry Approaches in the Synthesis of this compound

In line with the principles of sustainable chemistry, efforts are directed towards developing more environmentally benign synthetic routes. The use of solid acid catalysts is a prominent green alternative to corrosive liquid acids like sulfuric acid in esterification reactions. aurak.ac.ae Materials such as sulfonic acid-functionalized catalysts, zeolites, and modified montmorillonite (B579905) clays (B1170129) offer advantages like reusability, reduced corrosion, and simplified product work-up. aurak.ac.aeiitm.ac.inepa.gov These catalysts can be easily separated from the reaction mixture by filtration, minimizing waste generation. aurak.ac.ae

Biocatalysis represents another significant advancement in green synthesis. Enzymes, particularly lipases, are increasingly used to catalyze the formation of aromatic esters under mild reaction conditions. frontiersin.orgijeat.org Lipase-catalyzed reactions are highly selective and can be performed in organic solvents or even solvent-free systems, which drastically reduces the environmental impact of the process. researchgate.netrsc.org The optimization of enzymatic processes, often using response surface methodology, can lead to high conversion rates and yields, making it a viable and sustainable industrial option. rsc.orgnih.gov

Solvent-Free Synthetic Techniques

Conventional esterification reactions often rely on large volumes of organic solvents, which contribute significantly to chemical waste and environmental impact. Solvent-free synthesis represents a cornerstone of green chemistry, aiming to eliminate or drastically reduce the use of these auxiliary substances.

One prominent solvent-free approach is Microwave-Assisted Organic Synthesis (MAOS) . This technique utilizes microwave irradiation to heat the reaction mixture directly and efficiently. For the synthesis of this compound, a mixture of 3-nitrobenzyl alcohol and 4-(dimethylamino)benzoic acid with a suitable solid acid catalyst could be irradiated. The high energy transfer in MAOS often leads to dramatic reductions in reaction time, from hours to mere minutes, and can result in higher yields and fewer byproducts compared to conventional heating. acs.org

Another powerful solvent-free method is mechanochemistry , which uses mechanical force (e.g., grinding or ball-milling) to induce chemical reactions. In a typical mechanochemical esterification, the solid reactants (alcohol and carboxylic acid) and a solid catalyst are milled together. The mechanical energy breaks down the crystal lattice, increases the surface area of the reactants, and provides the activation energy for the reaction to proceed without the need for a solvent.

| Parameter | Conventional Synthesis (Toluene Reflux) | Solvent-Free Synthesis (MAOS) |

| Solvent | Toluene | None |

| Reaction Time | 6-12 hours | 10-30 minutes |

| Energy Input | High (prolonged heating) | Moderate (short bursts) |

| Work-up | Solvent removal, extraction | Direct purification |

| Waste Generation | High (solvent waste) | Minimal |

| Typical Yield | 75-85% | 80-95% |

Utilization of Renewable Reagents and Catalysts

The shift towards a sustainable chemical industry necessitates the use of renewable resources. This includes not only starting materials but also the catalysts and reagents that facilitate chemical transformations.

Heterogeneous Catalysts: Traditional esterification often employs homogeneous acid catalysts like sulfuric acid, which are corrosive, difficult to separate from the product, and cannot be reused. researchgate.net Modern approaches favor solid, heterogeneous catalysts that are easily filtered and recycled, minimizing waste and environmental harm. mdpi.comnih.gov For the synthesis of this compound, several classes of reusable solid acid catalysts can be employed:

Ion-Exchange Resins: Sulfonated polystyrene resins (e.g., Amberlyst-15) are effective catalysts for esterification, though their thermal stability can be a limitation. mdpi.com

Zeolites: These microporous aluminosilicates can be shape-selective catalysts, but their small pore size may be a challenge for bulky substrates. mdpi.com

Functionalized Nanoparticles: Magnetic nanoparticles coated with silica (B1680970) and functionalized with sulfonic acid groups (e.g., TiFe₂O₄@SiO₂–SO₃H) offer high catalytic activity and can be easily recovered using an external magnet for multiple reaction cycles. nih.gov

Biocatalysts: Enzymes, particularly lipases, have emerged as powerful catalysts for ester synthesis. mdpi.com Immobilized lipases can catalyze the esterification of 3-nitrobenzyl alcohol and 4-(dimethylamino)benzoic acid under very mild conditions (often at or near room temperature) and in non-aqueous or low-water environments. mdpi.com This high selectivity reduces the formation of byproducts, and the mild conditions are compatible with sensitive functional groups.

Renewable Solvents/Catalysts: Natural Deep Eutectic Solvents (NADES) represent a novel class of green media for chemical reactions. jsynthchem.comresearchgate.net NADES are formed from naturally occurring compounds like choline (B1196258) chloride and urea. jsynthchem.com For the synthesis of analogues, these mixtures can act as both the solvent and the catalyst, replacing volatile organic solvents and corrosive acids. jsynthchem.comresearchgate.net Their low toxicity, biodegradability, and simple preparation make them a highly sustainable choice. jsynthchem.com

| Catalyst Type | Example(s) | Key Advantages | Considerations |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | Low cost, high activity | Corrosive, non-reusable, difficult separation researchgate.net |

| Heterogeneous Solid Acid | Amberlyst-15, TiFe₂O₄@SiO₂–SO₃H | Reusable, non-corrosive, easy separation mdpi.comnih.gov | Lower activity than H₂SO₄, potential for leaching |

| Biocatalyst | Immobilized Lipase | High selectivity, mild conditions, biodegradable mdpi.com | Higher cost, sensitivity to temperature/pH |

| Renewable System | NADES (e.g., Urea-Choline Chloride) | Renewable, biodegradable, acts as solvent & catalyst jsynthchem.com | Can be viscous, requires optimization |

Scalability and Process Optimization in the Laboratory Synthesis of this compound

Scaling a synthesis from a milligram research scale to a multi-gram laboratory production scale presents significant challenges. What works for a small flask may not be efficient or safe at a larger volume. Process optimization is crucial for ensuring consistent yield, high purity, and safe operation.

The esterification of 3-nitrobenzyl alcohol and 4-(dimethylamino)benzoic acid is an equilibrium-limited reaction. masterorganicchemistry.com A key factor in scaling up is the efficient removal of the water byproduct to drive the reaction towards the product side. In a laboratory setting, a Dean-Stark apparatus is commonly used with a solvent that forms an azeotrope with water (like toluene) to continuously remove it from the reaction mixture. masterorganicchemistry.com

Key parameters that require careful optimization during scale-up include:

Reactant Molar Ratio: While a 1:1 stoichiometric ratio is required, using a moderate excess of one reactant (typically the less expensive or more easily removed one) can shift the equilibrium to favor product formation. masterorganicchemistry.com

Catalyst Loading: The amount of catalyst must be optimized. Too little catalyst results in slow reaction rates, while too much can lead to increased side reactions and add to the cost and purification burden.

Temperature Control: Maintaining a consistent internal reaction temperature is more challenging in larger vessels. Localized overheating can cause decomposition of reactants or products, leading to lower yields and impurities.

Mixing Efficiency: Adequate agitation is essential to ensure homogeneity, facilitate heat transfer, and maximize contact between reactants and the catalyst, especially with heterogeneous systems.

For modern laboratory scale-up, continuous flow chemistry offers a superior alternative to traditional batch processing. In a flow reactor, reactants are pumped through a heated tube or column packed with a catalyst. This setup provides excellent control over reaction parameters, enhances safety by minimizing the volume of reacting material at any given time, and allows for easy scalability by simply running the reactor for a longer duration. Integrating in-line purification can lead to a highly automated and efficient process.

| Parameter | Optimization Goal | Impact on Synthesis |

| Temperature | Find the lowest effective temperature | Minimizes side reactions and energy consumption |

| Catalyst Loading | Use the minimum amount for maximum conversion | Reduces cost and simplifies purification |

| Reactant Ratio | Use a slight excess of one reactant | Drives equilibrium to maximize yield masterorganicchemistry.com |

| Water Removal | Continuous and efficient removal | Prevents reverse reaction, increases conversion masterorganicchemistry.com |

| Mixing Speed | Ensure homogeneity without splashing | Improves reaction rate and heat distribution |

Detailed Structural Elucidation and Conformational Analysis of 3 Nitrobenzyl 4 Dimethylamino Benzoate Via Advanced Spectroscopic and Diffraction Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unraveling Molecular Connectivity and Dynamics

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. A full suite of NMR experiments would be employed to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to understand the conformational dynamics of 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087).

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the nuclei. In the ¹H NMR spectrum of 3-nitrobenzyl 4-(dimethylamino)benzoate, distinct signals would be expected for the aromatic protons on both the 3-nitrobenzyl and 4-(dimethylamino)benzoate moieties, as well as singlets for the benzylic protons and the N-methyl protons. The protons ortho to the nitro group are expected to be significantly deshielded and shifted downfield. wisc.edu Similarly, the ¹³C NMR spectrum would show characteristic signals for the carbonyl carbon, the aromatic carbons, the benzylic carbon, and the N-methyl carbons.

To confirm the connectivity, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons. For instance, correlations would be observed between the vicinal aromatic protons on both phenyl rings, allowing for their unambiguous assignment.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the directly attached carbon signals. This would definitively link the proton assignments to their corresponding carbon atoms, for example, connecting the benzylic proton signals to the benzylic carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting the different fragments of the molecule. For example, a correlation between the benzylic protons and the carbonyl carbon would confirm the ester linkage. Correlations from the N-methyl protons to the aromatic carbons of the 4-(dimethylamino)benzoate ring would confirm the position of the dimethylamino group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted chemical shifts are estimates based on analogous structures and may vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N(CH₃)₂ | ~3.0 (s, 6H) | ~40.0 |

| Benzylic CH₂ | ~5.4 (s, 2H) | ~65.0 |

| Aromatic CH (4-aminobenzoate) | ~6.7 (d, 2H) | ~110.0 |

| Aromatic CH (4-aminobenzoate) | ~7.9 (d, 2H) | ~131.0 |

| Aromatic C (ipso, 4-aminobenzoate) | - | ~120.0 |

| Aromatic C-N (4-aminobenzoate) | - | ~153.0 |

| Aromatic CH (3-nitrobenzyl) | ~7.6 (t, 1H) | ~122.0 |

| Aromatic CH (3-nitrobenzyl) | ~7.8 (d, 1H) | ~129.0 |

| Aromatic CH (3-nitrobenzyl) | ~8.2 (d, 1H) | ~135.0 |

| Aromatic CH (3-nitrobenzyl) | ~8.3 (s, 1H) | ~124.0 |

| Aromatic C-CH₂ (3-nitrobenzyl) | - | ~138.0 |

| Aromatic C-NO₂ (3-nitrobenzyl) | - | ~148.0 |

| C=O | - | ~165.0 |

The structure of this compound features several bonds around which rotation may be hindered, potentially leading to the existence of different conformers in solution. Variable-temperature (VT) NMR studies can provide insight into these dynamic processes. nih.gov

One area of interest is the rotation around the C-N bond of the 4-(dimethylamino)benzoate moiety. Due to the resonance delocalization of the nitrogen lone pair into the aromatic ring, this bond can have a partial double bond character, which may restrict rotation. At low temperatures, this could lead to the observation of two distinct signals for the N-methyl groups, which would coalesce into a single signal as the temperature is raised and the rotational barrier is overcome.

Similarly, rotation around the ester C-O bonds could be investigated. The preferred conformation of the ester group relative to the aromatic rings could be studied by observing changes in the chemical shifts of nearby protons as a function of temperature. These studies allow for the determination of the energy barriers associated with these rotational processes. scispace.com

X-ray Crystallography for Solid-State Molecular Architecture

While NMR spectroscopy provides information about the molecule's structure and dynamics in solution, X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Single-crystal X-ray diffraction analysis would provide definitive proof of the molecular structure of this compound, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net Beyond the intramolecular details, this technique is invaluable for understanding the intermolecular interactions that govern the crystal packing.

In the crystal lattice, molecules of this compound would likely be held together by a network of weak intermolecular forces. These could include:

C-H···O Hydrogen Bonds: The hydrogen atoms on the aromatic rings and the benzylic group can act as weak hydrogen bond donors, interacting with the oxygen atoms of the nitro and carbonyl groups of neighboring molecules.

π-π Stacking: The electron-rich 4-(dimethylamino)benzoate ring and the electron-deficient 3-nitrobenzyl ring could engage in π-π stacking interactions, contributing to the stability of the crystal packing. nih.gov

Dipole-Dipole Interactions: The polar nitro and ester groups would lead to significant dipole moments, and the molecules would arrange themselves in the crystal lattice to optimize these dipole-dipole interactions.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govmdpi.com Many organic molecules, particularly those with conformational flexibility and multiple sites for intermolecular interactions, exhibit polymorphism. researchgate.netnih.gov It is plausible that this compound could crystallize in different polymorphic forms depending on the crystallization conditions (e.g., solvent, temperature, rate of cooling).

Different polymorphs would have distinct crystal packing arrangements, leading to variations in their physical properties such as melting point, solubility, and stability. nih.govnih.gov For example, one polymorph might be characterized by a herringbone packing motif, while another might exhibit a layered structure dominated by π-π stacking. The study of polymorphism is crucial for understanding the solid-state properties of a compound. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, electron ionization (EI) mass spectrometry would likely lead to the formation of a molecular ion (M⁺•), followed by fragmentation through several characteristic pathways for esters. youtube.com

A plausible fragmentation pathway would involve the cleavage of the benzylic C-O bond, leading to the formation of a stable 3-nitrobenzyl cation and a 4-(dimethylamino)benzoate radical, or vice versa. Another common fragmentation for esters is the McLafferty rearrangement, although this is not possible for this specific molecule due to the lack of a γ-hydrogen.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion and its fragments with high precision. This allows for the determination of the elemental composition of each ion, confirming the molecular formula of the parent compound and its fragments. Isotopic profiling, by analyzing the relative abundances of the isotopic peaks (e.g., from ¹³C), further corroborates the assigned elemental compositions.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Structure | Formula |

| 300 | [M]⁺• (Molecular Ion) | [C₁₆H₁₆N₂O₄]⁺• |

| 164 | [C₉H₁₀NO]⁺ | 4-(dimethylamino)benzoyl cation |

| 149 | [C₉H₁₁N₂O]⁺ | 4-(dimethylamino)phenyl cation |

| 136 | [C₇H₆NO₂]⁺ | 3-nitrobenzyl cation |

| 106 | [C₇H₆O]⁺ | Benzoyl cation from rearrangement |

| 90 | [C₆H₄N]⁺ | Fragment from 3-nitrobenzyl moiety |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Compound Names

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a compound with high precision. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between molecules with the same nominal mass but different atomic compositions.

For this compound, the molecular formula is C₁₆H₁₆N₂O₄. The theoretical exact mass of its protonated molecular ion, [M+H]⁺, can be calculated by summing the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculation provides a highly precise theoretical value that can be compared against experimental data.

An experimental HRMS analysis, typically using techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an m/z value for the [M+H]⁺ ion that is within a few parts per million (ppm) of the theoretical value, thus confirming the molecular formula.

| Ion Species | Molecular Formula | Theoretical Exact Mass (Da) | Hypothetical Experimental Mass (Da) | Mass Error (ppm) |

|---|---|---|---|---|

| [M+H]⁺ | C₁₆H₁₇N₂O₄⁺ | 301.1183 | 301.1188 | 1.66 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Mechanisms

Tandem mass spectrometry (MS/MS) provides structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. For this compound ([M+H]⁺, m/z 301.1183), collision-induced dissociation (CID) would likely lead to cleavages at the most labile bonds, primarily the ester linkage.

The fragmentation pattern can be predicted based on the known behavior of esters and nitroaromatic compounds. researchgate.net Key fragmentation pathways would include:

Cleavage of the ester C-O bond: This would generate the 4-(dimethylamino)benzoyl cation.

Cleavage of the ester O-CH₂ bond: This would result in the formation of the 3-nitrobenzyl cation.

Loss of neutral molecules: The nitro group (NO₂) is a common neutral loss from the 3-nitrobenzyl fragment.

These fragmentation patterns provide a structural fingerprint of the molecule, confirming the connectivity of the 4-(dimethylamino)benzoyl and 3-nitrobenzyl moieties through an ester linkage.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Formula | Proposed Structure / Neutral Loss |

|---|---|---|---|

| 301.12 | 148.07 | C₉H₁₀NO⁺ | 4-(dimethylamino)benzoyl cation |

| 301.12 | 136.04 | C₇H₆NO₂⁺ | 3-nitrobenzyl cation |

| 136.04 | 90.05 | C₇H₆⁺ | Loss of NO₂ from 3-nitrobenzyl cation |

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Environmental Sensing

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are powerful for identifying functional groups, as each group exhibits characteristic absorption or scattering frequencies.

Correlating Vibrational Modes with Specific Structural Motifs

Ester Group: A very strong band corresponding to the C=O stretch is expected in the IR spectrum, while the C-O stretching modes would appear in the fingerprint region.

Nitro Group: Two distinct, strong bands are characteristic of the asymmetric and symmetric stretching of the NO₂ group.

Aromatic Rings: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the rings typically produce multiple bands around 1600-1450 cm⁻¹.

Dimethylamino Group: C-H stretching and bending modes from the methyl groups would be present.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Ar-H | 3100 - 3000 | Medium |

| Aliphatic C-H Stretch | -CH₃, -CH₂- | 3000 - 2850 | Medium |

| Ester C=O Stretch | -C(=O)O- | 1725 - 1705 | Strong |

| Aromatic C=C Stretch | Aromatic Ring | 1610 - 1580 | Medium-Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1550 - 1515 | Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1360 - 1330 | Strong |

| Ester C-O Stretch | -C-O- | 1300 - 1150 | Strong |

In-situ Vibrational Spectroscopy during Chemical Transformations

In-situ vibrational spectroscopy allows for the real-time monitoring of chemical reactions by tracking changes in the spectral features of reactants, intermediates, and products. ethz.ch For a process involving this compound, such as its synthesis via esterification or its hydrolysis, in-situ FT-IR or Raman spectroscopy could provide valuable mechanistic insights. goettingen-research-online.denih.gov

For example, during the esterification of 4-(dimethylamino)benzoic acid with 3-nitrobenzyl alcohol, one could monitor:

The disappearance of the broad O-H stretching band of the carboxylic acid and alcohol.

The emergence and growth of the characteristic ester C=O stretching band around 1720 cm⁻¹.

This real-time tracking enables the study of reaction kinetics and the detection of transient intermediate species without the need for sample extraction. youtube.com While this technique is powerful, specific studies applying it to the transformation of this compound are not prominently featured in available literature.

Mechanistic Investigations of Chemical Reactivity and Transformations Involving 3 Nitrobenzyl 4 Dimethylamino Benzoate

Hydrolysis and Transesterification Mechanisms of the Benzoate (B1203000) Ester Linkage

The ester linkage in 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087) is a key site for nucleophilic attack, leading to hydrolysis and transesterification reactions under appropriate conditions.

While specific kinetic data for the acid-catalyzed hydrolysis of 3-nitrobenzyl 4-(dimethylamino)benzoate are not extensively documented, the mechanism can be inferred from studies on analogous benzoate esters. libretexts.orglibretexts.orgyoutube.comquora.com The reaction proceeds via a series of equilibrium steps, initiated by the protonation of the carbonyl oxygen of the ester. This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com

The subsequent formation of a tetrahedral intermediate is a crucial step. semanticscholar.org This intermediate can then undergo proton transfer, leading to the elimination of 3-nitrobenzyl alcohol as the leaving group and the formation of protonated 4-(dimethylamino)benzoic acid. A final deprotonation step regenerates the acid catalyst and yields the carboxylic acid product. libretexts.orgyoutube.com

Table 1: Postulated Rate-Determining Steps in Acid-Catalyzed Hydrolysis

| Step | Description | Factors Influencing Rate |

|---|---|---|

| 1 | Protonation of the carbonyl oxygen | Acid concentration, basicity of the carbonyl oxygen |

| 2 | Nucleophilic attack by water | Electrophilicity of the carbonyl carbon, nucleophilicity of water |

| 3 | Breakdown of the tetrahedral intermediate | Stability of the leaving group (3-nitrobenzyl alcohol) |

This table is based on general mechanisms of acid-catalyzed ester hydrolysis and is intended to be illustrative for this compound.

Base-mediated transesterification of this compound with various alcohols (R-OH) is expected to proceed through a nucleophilic acyl substitution mechanism. wikipedia.orgmasterorganicchemistry.com In the presence of a strong base, the alcohol is deprotonated to form a more potent nucleophile, the alkoxide ion (RO⁻). This alkoxide then attacks the electrophilic carbonyl carbon of the ester. masterorganicchemistry.com

This attack leads to the formation of a tetrahedral intermediate. The intermediate can then collapse, expelling the 3-nitrobenzyloxide anion as the leaving group to form a new ester. The 3-nitrobenzyloxide is subsequently protonated by the solvent or the conjugate acid of the base used. The reaction is typically reversible, and the equilibrium can be shifted by using a large excess of the reactant alcohol or by removing one of the products. wikipedia.org

The rate of transesterification is dependent on the nucleophilicity of the incoming alcohol and the stability of the leaving group. Steric hindrance around the alcohol's hydroxyl group can also play a significant role in the reaction kinetics.

Table 2: Factors Affecting Base-Mediated Transesterification

| Factor | Effect on Reaction Rate | Rationale |

|---|---|---|

| Nucleophilicity of the Alcohol | Increased nucleophilicity accelerates the reaction. | A more nucleophilic alcohol will attack the carbonyl carbon more readily. |

| Steric Hindrance | Increased steric hindrance in the alcohol decreases the rate. | Bulky groups around the hydroxyl function impede the approach to the carbonyl carbon. |

| Leaving Group Ability | A more stable leaving group (3-nitrobenzyloxide) enhances the rate. | The stability of the leaving group influences the energy of the transition state for the breakdown of the tetrahedral intermediate. |

| Base Strength | A stronger base increases the concentration of the alkoxide, accelerating the reaction. | Higher concentration of the nucleophile leads to a faster reaction rate. |

This table outlines general principles of base-mediated transesterification as they would apply to this compound.

Reductive Chemistry of the Nitro Group within this compound

The nitro group on the benzyl (B1604629) ring is a key site for reduction, offering a pathway to the corresponding amine and other reduced species.

The reduction of aromatic nitro compounds to amines is a well-established transformation, and this compound is expected to undergo this reaction efficiently. wikipedia.org Catalytic hydrogenation is a common method, typically employing a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel in the presence of hydrogen gas. commonorganicchemistry.comrsc.org The reaction proceeds through a series of intermediates, including the corresponding nitroso and hydroxylamine (B1172632) species, before yielding the final amine product, 3-aminobenzyl 4-(dimethylamino)benzoate. mdpi.com

The general pathway is as follows:

Nitro to Nitroso: The nitro group is first reduced to a nitroso group.

Nitroso to Hydroxylamine: The nitroso group is further reduced to a hydroxylamine.

Hydroxylamine to Amine: The hydroxylamine is finally reduced to the amine.

It is important to note that under certain conditions, side reactions such as the formation of azo or azoxy compounds can occur, particularly with metal hydrides. wikipedia.org The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the desired amine. For instance, palladium-nickel bimetallic nanoparticles have been shown to be effective for the chemoselective hydrogenation of nitrobenzyl ethers to aminobenzyl ethers. researchgate.net

Table 3: Common Catalysts for Aromatic Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂, various solvents (e.g., ethanol, ethyl acetate) | High for amine formation |

| Raney Nickel | H₂, various solvents | Effective, can be used when dehalogenation is a concern commonorganicchemistry.com |

| Platinum(IV) Oxide (Adams' catalyst) | H₂, various solvents | Highly active catalyst |

| Iron in acidic media | Fe, HCl or acetic acid | Mild conditions, good for selective reductions commonorganicchemistry.com |

This table presents common catalytic systems applicable to the reduction of the nitro group in this compound.

The electrochemical reduction of the nitro group in this compound can also be achieved. Cyclic voltammetry studies of similar nitroaromatic compounds have shown that the reduction typically proceeds in a stepwise manner. researchgate.netresearchgate.netrsc.org The initial step is a one-electron reduction to form a radical anion. In protic media, this radical anion can be protonated and further reduced.

| Amine | 6 |

Electrophilic Aromatic Substitution Reactions on the Benzyl and Benzoate Rings

Both the benzyl and benzoate rings of this compound are subject to electrophilic aromatic substitution, with the regioselectivity of the reaction being governed by the directing effects of the existing substituents. wikipedia.orgmsu.edu

On the benzyl ring , the nitro group is a strong deactivating and meta-directing group. quora.comyoutube.comsavemyexams.comvedantu.comtestbook.com This is due to its strong electron-withdrawing inductive (-I) and resonance (-M) effects, which decrease the electron density of the aromatic ring, making it less nucleophilic. The deactivation is most pronounced at the ortho and para positions, leaving the meta positions as the least deactivated sites for electrophilic attack. quora.comyoutube.com Therefore, electrophilic substitution on the 3-nitrobenzyl moiety is expected to occur at the positions meta to the nitro group (i.e., positions 2, 4, and 6 relative to the CH₂ group).

On the benzoate ring , the 4-(dimethylamino) group is a strong activating and ortho-, para-directing group. organicchemistrytutor.comcognitoedu.org The nitrogen atom's lone pair of electrons can be delocalized into the aromatic ring through resonance, significantly increasing the electron density, particularly at the ortho and para positions. organicchemistrytutor.com This makes the ring much more reactive towards electrophiles compared to unsubstituted benzene (B151609). Since the para position is already substituted, electrophilic attack will be directed to the positions ortho to the dimethylamino group (i.e., positions 3 and 5 relative to the ester linkage).

The ester group itself is a deactivating and meta-directing group. vedantu.com However, the powerful activating and ortho-, para-directing effect of the dimethylamino group will dominate the regiochemical outcome of electrophilic substitution on the benzoate ring.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Ring | Substituent | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| Benzyl Ring | -NO₂ | Deactivating, meta-directing | Positions meta to the nitro group |

| Benzoate Ring | -N(CH₃)₂ | Activating, ortho-, para-directing | Positions ortho to the dimethylamino group |

This table summarizes the expected outcomes of electrophilic aromatic substitution on the two aromatic rings of this compound based on established directing effects of the substituents.

Regioselectivity and Yields of Subsequent Functionalizations

Subsequent functionalization of this compound through electrophilic aromatic substitution is expected to be highly regioselective. The 4-(dimethylamino)benzoate ring is significantly more susceptible to electrophilic attack than the 3-nitrobenzyl ring. The potent electron-donating effect of the dimethylamino group via resonance greatly increases the nucleophilicity of the aromatic ring to which it is attached.

This activation is directed toward the ortho and para positions relative to the dimethylamino group. However, since the para position is occupied by the ester linkage, electrophilic substitution is predicted to occur predominantly at the ortho positions (C3 and C5) of the 4-(dimethylamino)benzoate ring. In contrast, the 3-nitrobenzyl ring is strongly deactivated by the electron-withdrawing nitro group, making it much less reactive toward electrophiles. Should a reaction occur on this ring, it would be directed to the meta positions relative to the nitro group.

Mechanistic Probes for Electrophilic Attack on Substituted Aromatic Systems

In principle, a molecule such as this compound could serve as a mechanistic probe in competitive electrophilic aromatic substitution reactions. The presence of two aromatic rings with vastly different electron densities—one highly activated and the other strongly deactivated—allows for the study of electrophile selectivity.

By reacting the compound with a given electrophile and analyzing the product distribution, one could quantify the relative reactivity of the two rings. This would provide insight into the electronic demand of the electrophile. A highly reactive electrophile might show some degree of substitution on the less reactive 3-nitrobenzyl ring, whereas a milder electrophile would be expected to react exclusively on the 4-(dimethylamino)benzoate ring. However, there are no specific studies in the published literature that have utilized this compound for this purpose.

Photochemical Reactivity of this compound

The photochemical behavior of nitrobenzyl compounds is a subject of considerable interest, particularly their use as photolabile protecting groups. The position of the nitro group on the benzyl ring is a critical determinant of the photochemical reaction pathway.

Photoinduced Cleavage and Rearrangement Pathways

The most extensively studied nitrobenzyl photochemistry involves ortho-nitrobenzyl derivatives. Upon irradiation with UV light, these compounds typically undergo an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group. rsc.orgresearchgate.net This leads to the formation of an aci-nitro intermediate, which then rearranges to release the protected group and form a 2-nitrosobenzaldehyde derivative. acs.orgunifr.chresearchgate.net

However, this compound is a meta-nitrobenzyl derivative. The photochemistry of meta and para isomers is generally less efficient and can proceed through different mechanisms. cdnsciencepub.com For meta-nitrobenzyl compounds, the direct intramolecular hydrogen abstraction characteristic of the ortho isomer is geometrically precluded. Consequently, other photochemical pathways may become dominant. Studies on related meta-nitrobenzyl alcohols have shown that they can undergo photoredox reactions in aqueous solutions, leading to the formation of nitro- and azoxy-ketones or aldehydes. cdnsciencepub.com These reactions are proposed to proceed through different mechanisms, potentially involving intermolecular reactions or the formation of radical ions, rather than the typical intramolecular rearrangement of the ortho isomer.

Therefore, upon photoirradiation, this compound is not expected to follow the classical ortho-nitrobenzyl cleavage pathway. Its photochemical fate would likely involve alternative mechanisms, potentially leading to a more complex mixture of products or requiring different reaction conditions to induce cleavage of the ester bond.

Quantum Yield Determinations for Photoreactions

The quantum yield (Φ) of a photoreaction is a measure of its efficiency, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. For photolabile protecting groups, a high quantum yield is desirable. The quantum yield of photocleavage for nitrobenzyl compounds is known to be highly dependent on the substitution pattern on the aromatic ring, the nature of the leaving group, and the solvent. nih.govresearchgate.netrsc.org

For the well-studied ortho-nitrobenzyl systems, quantum yields can vary significantly. For instance, substituting the benzylic position with a methyl group has been shown to increase the quantum yield of photolysis. nih.gov The electronic nature of the leaving group also plays a crucial role. researchgate.netrsc.org

Specific quantum yield data for the photoreactions of this compound are not available in the scientific literature. However, based on studies of other meta-nitrobenzyl compounds, the quantum yield for any photocleavage or rearrangement is expected to be significantly lower than that of corresponding ortho-nitrobenzyl esters. The table below presents representative quantum yields for the photolysis of various ortho-nitrobenzyl compounds to illustrate the range of efficiencies observed in this class of molecules. It is important to note that this data is for analogous compounds and not for this compound itself.

| Compound | Leaving Group | Quantum Yield (Φ) |

|---|---|---|

| 2-Nitrobenzyl Acetate | Acetate | 0.12 |

| 1-(2-Nitrophenyl)ethyl Acetate | Acetate | 0.62 |

| 2-Nitrobenzyl Alcohol | Hydroxide | 0.11 |

| 4,5-Dimethoxy-2-nitrobenzyl Alcohol | Hydroxide | 0.33 |

Theoretical and Computational Chemistry Studies of 3 Nitrobenzyl 4 Dimethylamino Benzoate

Quantum Mechanical Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) for Molecular Orbital Analysis and Charge Distribution

Detailed Density Functional Theory (DFT) calculations specific to 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087) are not extensively available in publicly accessible literature. However, general principles of DFT can be applied to understand its electronic properties. Such calculations would typically involve the use of a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p) to optimize the molecular geometry and compute electronic parameters.

The analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 3-nitrobenzyl 4-(dimethylamino)benzoate, the HOMO is expected to be localized primarily on the electron-rich 4-(dimethylamino)benzoate moiety, specifically on the dimethylamino group and the benzene (B151609) ring. The LUMO is anticipated to be centered on the electron-deficient 3-nitrobenzyl portion, particularly on the nitro group and its associated benzene ring. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, would reveal the partial charges on each atom. It is expected that the oxygen atoms of the nitro and carbonyl groups would possess significant negative charges, while the nitrogen atom of the nitro group and the carbonyl carbon would be electropositive. The nitrogen atom of the dimethylamino group would likely have a partial negative charge, influencing the electron-donating nature of this substituent.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Expected Value/Location | Significance |

|---|---|---|

| HOMO Energy | High (negative value) | Correlates with ionization potential and electron-donating ability |

| LUMO Energy | Low (negative value) | Correlates with electron affinity and electron-accepting ability |

| HOMO-LUMO Gap | Relatively Small | Indicates potential for charge transfer interactions and higher reactivity |

| HOMO Localization | 4-(dimethylamino)benzoate | Site of oxidation |

| LUMO Localization | 3-nitrobenzyl | Site of reduction |

| Mulliken Charge on Nitro Group O | Negative | High electron density |

Ab Initio Methods for High-Accuracy Energy and Geometry Optimizations

Ab initio calculations, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) methods, offer a higher level of theory for more accurate energy and geometry predictions compared to DFT. These methods, while computationally more demanding, are crucial for obtaining benchmark data.

For this compound, high-accuracy geometry optimization would provide precise bond lengths, bond angles, and dihedral angles. These optimized geometric parameters are fundamental for understanding the molecule's three-dimensional structure and for subsequent calculations of other properties. High-accuracy energy calculations are essential for determining the molecule's stability and for comparing the energies of different conformers or isomers.

Conformational Analysis and Potential Energy Surface Mapping

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

The conformational landscape of this compound is expected to be complex due to the presence of several rotatable single bonds, particularly the C-O and C-C bonds of the ester linkage and the benzyl (B1604629) group. Molecular mechanics (MM) force fields, such as AMBER or MMFF, could be employed to rapidly explore the potential energy surface and identify low-energy conformers.

Molecular dynamics (MD) simulations would provide insights into the dynamic behavior of the molecule over time. By simulating the molecule's motion at a given temperature, MD can reveal the accessible conformations and the transitions between them, offering a more realistic picture of its behavior in a given environment.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods are powerful tools for predicting various spectroscopic properties, which can aid in the interpretation of experimental data. For this compound, these predictions would include:

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically at the DFT level of theory. These predicted spectra can be compared with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the ester, the N-O stretches of the nitro group, and the C-N stretch of the dimethylamino group.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is commonly used to predict electronic transitions and thus the UV-Vis absorption spectrum. The calculations would likely predict intense transitions corresponding to π→π* transitions within the aromatic rings and a potential intramolecular charge transfer (ICT) band from the electron-donating dimethylamino group to the electron-accepting nitro group.

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Region/Value | Functional Group |

|---|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~8.0-8.5 ppm | Protons on nitrobenzyl ring |

| ¹H NMR | Chemical Shift (δ) | ~7.0-8.0 ppm | Protons on dimethylaminobenzoate ring |

| ¹H NMR | Chemical Shift (δ) | ~3.0 ppm | Methyl protons of dimethylamino group |

| ¹³C NMR | Chemical Shift (δ) | ~165 ppm | Carbonyl carbon of ester |

| IR | Wavenumber (cm⁻¹) | ~1720 cm⁻¹ | C=O stretch |

| IR | Wavenumber (cm⁻¹) | ~1530 and 1350 cm⁻¹ | Asymmetric and symmetric N-O stretch |

Computational NMR Chemical Shift and Coupling Constant Prediction

Predicting the Nuclear Magnetic Resonance (NMR) spectrum of this compound would typically involve quantum mechanical calculations, most commonly using Density Functional Theory (DFT). The standard methodology includes:

Geometry Optimization: The molecule's three-dimensional structure would first be optimized to find its lowest energy conformation. This is crucial as NMR parameters are highly sensitive to the geometric arrangement of atoms. Common DFT functionals for this step include B3LYP or M06-2X, paired with a suitable basis set like 6-31G(d,p) or larger.

NMR Calculation: Using the optimized geometry, the Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating isotropic magnetic shielding tensors. These tensors are then converted into chemical shifts (δ) by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

A hypothetical data table of predicted versus experimental shifts would be structured as follows, though the specific data is not available in the literature.

| Atom Number | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| C1 | Data not available | Data not available |

| C2 | Data not available | Data not available |

| H1 | Data not available | Data not available |

| H2 | Data not available | Data not available |

This table is for illustrative purposes only. No published computational data is available.

Vibrational Frequency Calculations for IR and Raman Assignments

Theoretical calculations of vibrational frequencies are instrumental in assigning peaks in experimental Infrared (IR) and Raman spectra to specific molecular motions. The process involves:

Frequency Calculation: After geometry optimization, a frequency calculation is performed at the same level of theory. This computes the second derivatives of the energy with respect to atomic positions, yielding a set of vibrational modes and their corresponding frequencies.

Scaling: Calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by an empirical scaling factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data.

Assignment: Each calculated frequency is associated with a specific atomic motion, such as C=O stretching, NO₂ asymmetric stretching, or C-H bending, allowing for a definitive assignment of the experimental spectrum.

A representative data table for such an analysis would appear as follows.

| Calculated Frequency (cm⁻¹) (Scaled) | Main Vibrational Mode Assignment |

| Data not available | NO₂ asymmetric stretch |

| Data not available | C=O ester stretch |

| Data not available | C-N stretch |

| Data not available | Aromatic C-H bend |

This table is for illustrative purposes only. No published computational data is available.

Reaction Mechanism Elucidation through Computational Transition State Theory

The primary reaction of interest for nitrobenzyl esters is their photochemical cleavage, which allows for the controlled release of a protected molecule—in this case, 4-(dimethylamino)benzoate. mdpi.comnih.gov Computational transition state theory is essential for mapping the energy landscape of this reaction.

Identifying Transition States for Key Reactions

The widely accepted mechanism for the photolysis of ortho-nitrobenzyl compounds involves an intramolecular hydrogen abstraction from the benzylic carbon by the excited nitro group, leading to an aci-nitro intermediate. acs.orgnih.gov To study this computationally for this compound, researchers would:

Locate Stationary Points: Identify the structures of the reactant, intermediates (like the aci-nitro species), and products on the potential energy surface.

Search for Transition States (TS): Employ algorithms like the synchronous transit-guided quasi-Newton (STQN) method to locate the transition state structure connecting the reactant to the intermediate. A true TS is confirmed by a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Calculating Activation Barriers and Reaction Pathways

Once the transition states are identified, the reaction pathway can be fully characterized.

Energy Profile: The energies of the reactant, transition state, and intermediates are calculated to determine the activation barrier (the energy difference between the reactant and the transition state). This barrier is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC): An IRC calculation is performed starting from the transition state structure. This traces the minimum energy path downhill to both the reactant and the product, confirming that the identified TS correctly connects the intended species.

The resulting energy profile provides a quantitative understanding of the reaction's feasibility and kinetics, which is crucial for designing more efficient photoremovable protecting groups. acs.org

Exploration of Advanced Research Applications for 3 Nitrobenzyl 4 Dimethylamino Benzoate in Material Science and Chemical Biology Tools

Photoresponsive Materials and Supramolecular Assemblies

The integration of photoresponsive molecules like 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087) into larger systems allows for the creation of "smart" materials that can change their properties in response to a light stimulus.

The 3-nitrobenzyl ester linkage is a well-established photolabile group used to confer light-responsive properties on polymeric materials. nih.govresearchgate.netmdpi.com By incorporating 3-nitrobenzyl 4-(dimethylamino)benzoate as a pendant group or as part of the main chain of a polymer, it is possible to create light-addressable systems. Upon irradiation with UV light (typically around 365 nm), the ester bond cleaves. researchgate.net This cleavage transforms the non-polar ester into a polar carboxylic acid (4-(dimethylamino)benzoic acid) and a 3-nitrosobenzaldehyde (B14633449) byproduct. mdpi.comnih.gov

This photochemical transformation can induce significant changes in the polymer's macroscopic properties. For example, a hydrophobic polymer can be rendered more hydrophilic, altering its solubility in different solvents. mdpi.com This principle is harnessed in the development of photoresists for micropatterning, where light exposure changes the solubility of a polymer film, allowing for the creation of intricate patterns. mdpi.comwikipedia.org Similarly, this cleavage can be used to break cross-links in a polymer network, leading to the photodegradation or dissolution of a hydrogel on demand. researchgate.net

Table 1: Light-Induced Changes in Polymeric Systems

| Feature | State Before UV Irradiation | State After UV Irradiation | Potential Application |

| Pendant Group | This compound ester | 4-(dimethylamino)benzoic acid + 3-nitrosobenzaldehyde | Photo-switching of surface wettability |

| Solubility | Soluble in non-polar solvents | Increased solubility in polar/aqueous solvents | Photoresists, controlled dissolution |

| Network Structure | Cross-linked polymer network | Cleavage of cross-links, network degradation | On-demand drug delivery, tissue engineering scaffolds |

Supramolecular self-assembly is governed by weak non-covalent interactions, such as hydrogen bonding, and π-π stacking. The photocleavage of this compound provides a powerful external stimulus to control these interactions and, consequently, direct the assembly or disassembly of molecular structures.

Before irradiation, the ester molecule is relatively non-polar. Upon photolysis, it fragments into two distinct, more polar molecules: 4-(dimethylamino)benzoic acid and 3-nitrosobenzaldehyde. The newly formed carboxylic acid group is a strong hydrogen bond donor and acceptor. This abrupt change in molecular structure and polarity can trigger significant changes in self-assembly behavior. For instance, a system that is stable as a non-assembled solution could be induced to form aggregates or gels upon irradiation due to the formation of strong intermolecular hydrogen bonds between the carboxylic acid products. Conversely, if the parent ester is part of a pre-existing self-assembled structure, its cleavage can disrupt the delicate balance of forces holding the assembly together, leading to its disassembly. This allows for the light-triggered control over the formation and destruction of complex supramolecular architectures.

Chemical Probes and Reagents in Non-Biological Chemical Systems

The photolabile nature of the 3-nitrobenzyl group makes it an excellent component for creating chemical tools that can be activated with light.

The most prominent application of the nitrobenzyl moiety is as a photocleavable protecting group (PPG), often referred to as a "photocage". wikipedia.org In the compound this compound, the 3-nitrobenzyl group acts as a cage for the 4-(dimethylamino)benzoic acid molecule. The ester bond is stable under many chemical conditions, but it can be selectively cleaved by UV light. researchgate.net

This property is the foundation of controlled release systems. The "caged" molecule, 4-(dimethylamino)benzoic acid, is inactive or sequestered until the system is exposed to light. Upon irradiation, the cage is removed, releasing the active molecule with high precision in both time and location. The general mechanism for this photocleavage is a Norrish Type II reaction. wikipedia.org This technology allows for the on-demand release of chemical reagents into a reaction mixture, enabling precise control over chemical processes without adding further chemical reagents. researchgate.net

Table 2: Characteristics of 3-Nitrobenzyl Group as a Photocage

| Property | Description |

| Activation Stimulus | UV Light (typically 300-365 nm) |

| Released Molecule | 4-(dimethylamino)benzoic acid |

| Byproduct | 3-nitrosobenzaldehyde |

| Mechanism | Intramolecular hydrogen abstraction (Norrish Type II) |

| Key Advantage | High spatiotemporal control; no need for additional chemical reagents for deprotection. researchgate.net |

The compound has the potential to act as a probe that signals a photochemical event through a change in its optical properties. This can manifest as a change in color (chromogenic) or fluorescence.

Chromogenic Probing: The parent compound, this compound, is typically colorless or pale yellow. One of the primary photoproducts, 3-nitrosobenzaldehyde, is often a colored compound. mdpi.comnih.gov Therefore, the process of photocleavage is accompanied by the appearance of color, providing a simple visual indicator that the photoreaction has occurred. This allows the compound to function as a chromogenic probe to quantify light exposure or the efficiency of a photochemical process.

Fluorescent Probing: The 4-(dimethylamino)benzoate portion of the molecule is structurally related to compounds known to exhibit interesting photophysical properties, such as dual fluorescence. rsc.org Its fluorescence is often sensitive to the local environment. Before cleavage, the fluorescence of this moiety could be quenched or modified by the attached nitrobenzyl group. Upon photocleavage, the released 4-(dimethylamino)benzoic acid would exhibit its native fluorescence, potentially leading to a "turn-on" fluorescent response. This change in fluorescence intensity or wavelength upon irradiation would allow the compound to serve as a fluorescent reporter for photorelease events.

Precursors for Advanced Organic Materials

Beyond its role in dynamic systems, this compound can be viewed as a photochemically activated precursor for the synthesis of advanced organic materials. The controlled, light-induced release of 4-(dimethylamino)benzoic acid can be used to initiate subsequent chemical reactions in situ.

For example, 4-(dimethylamino)benzoic acid can serve as a building block or monomer for the synthesis of specialized polymers or dyes. By embedding this compound within a matrix and then irradiating specific regions, one could release the benzoic acid monomer only in the illuminated areas. If the matrix also contained the necessary reagents and catalysts, polymerization or a coupling reaction could be initiated precisely in the patterned region. This strategy offers a pathway to the "bottom-up" fabrication of complex organic materials with high spatial resolution, driven solely by light.

Synthesis of Monomers for Specialty Polymers with Tunable Properties

The incorporation of this compound into polymer chains as a monomer or a pendant group can impart photo-responsive properties to the resulting materials. The ortho-nitrobenzyl ester linkage is known to be cleavable upon exposure to UV radiation, a characteristic that has been widely exploited in the design of "smart" polymers. nih.govmdpi.com This photo-cleavage results in the formation of a carboxylic acid and a nitrosobenzaldehyde derivative, leading to significant changes in the polymer's chemical and physical properties. rsc.org

This photo-induced degradation allows for the precise spatial and temporal control over the polymer's integrity. For example, hydrogels cross-linked with monomers containing o-nitrobenzyl esters can be degraded on demand with light, enabling the controlled release of encapsulated therapeutic agents or the fabrication of micro-patterned surfaces for cell culture. The properties of these polymers, such as their solubility, adhesion, and mechanical strength, can be finely tuned by controlling the density of the photo-labile units within the polymer backbone and the irradiation conditions. mdpi.com

| Polymer System | Photo-labile Monomer/Crosslinker | Tunable Property | Trigger | Application |

| Photodegradable Hydrogel | o-Nitrobenzyl acrylate | Swelling/Degradation | UV Light (365 nm) | Controlled Drug Release, Tissue Engineering |

| Photo-patternable Polymer Film | Methacrylic nitrobenzyl ester | Solubility | UV Light | Photoresists, Microfabrication |

| Photo-deactivatable Adhesive | Polyester with o-nitro benzyl (B1604629) ester | Adhesion Strength | UV Light | Temporary bonding in electronics manufacturing |

This table presents examples of specialty polymers with tunable properties based on the incorporation of o-nitrobenzyl ester functionalities, analogous to what could be achieved with monomers derived from this compound.

Incorporation into Optoelectronic Devices as Active Components

The structure of this compound features a classic electron donor-acceptor (D-A) motif. The 4-(dimethylamino)benzoyl group acts as a strong electron donor, while the 3-nitrobenzyl group serves as an electron acceptor. This intramolecular charge transfer character is a key indicator for significant nonlinear optical (NLO) properties. nih.govacs.org Molecules with large second-order (β) and third-order (γ) hyperpolarizabilities are essential for applications in optoelectronic devices, such as frequency converters, optical switches, and modulators. aip.orgrsc.org

Theoretical and experimental studies on similar D-A substituted aromatic compounds have demonstrated that the magnitude of the NLO response is highly dependent on the strength of the donor and acceptor groups and the nature of the π-conjugated system connecting them. nih.govacs.org The presence of both a nitro group and a dimethylamino group on the same molecule suggests that this compound could exhibit a significant NLO response, making it a promising candidate for incorporation as an active component in organic optoelectronic materials.

| Donor-Acceptor Molecule | First Hyperpolarizability (β) | Second Hyperpolarizability (γ) | Potential Application |

| p-Nitroaniline | High | Moderate | Second-Harmonic Generation |

| Dimethylamino nitrostilbene | Very High | High | Electro-optic modulation |

| meta-Nitroaniline | Moderate | Moderate | Third-Harmonic Generation |

This table provides data for well-characterized donor-acceptor molecules, illustrating the range of nonlinear optical properties that can be expected from compounds with similar structural motifs to this compound. nih.govacs.org

Catalytic and Stoichiometric Reagent Applications

Beyond material science, the chemical reactivity of this compound and its derivatives can be harnessed for applications in catalysis and organic synthesis.

Role in Organic Transformations as a Promoter or Ligand

The aromatic nitro group in this compound can influence its coordination chemistry. Nitroarenes are known to coordinate to transition metals, and in some cases, can act as ligands that modulate the catalytic activity of the metal center. researchgate.netresearchgate.net Furthermore, the ester functionality and the dimethylamino group could also participate in ligand-metal interactions. The steric and electronic properties of such a ligand could be beneficial in a variety of transition metal-catalyzed reactions, including cross-coupling and reduction reactions.

Additionally, benzoate (B1203000) esters themselves can play a role in promoting chemical transformations. For instance, certain benzoate derivatives have been shown to act as photosensitizing catalysts in radical C(sp3)–H fluorinations. While the specific catalytic activity of this compound has not been extensively reported, its structural features suggest it could be a precursor for the design of novel ligands or promoters in organic synthesis.

Design of Derived Compounds for Specific Catalytic Activities

The functional groups present in this compound provide a platform for the synthesis of more complex molecules with tailored catalytic activities. For example, the nitro group can be reduced to an amine, which can then be further functionalized to create a wide array of chelating ligands for transition metal catalysis. The resulting amino- or amido-benzoate derivatives could be employed in asymmetric catalysis or in the development of catalysts with specific substrate selectivities.

Moreover, the dimethylamino group can be quaternized to form ammonium (B1175870) salts, which could find applications in phase-transfer catalysis. The versatility of the aromatic rings also allows for further substitution to fine-tune the electronic and steric properties of derived catalysts. The development of catalysts from readily available starting materials like 3-nitrobenzyl alcohol and 4-(dimethylamino)benzoic acid offers a modular approach to catalyst design. stackexchange.comgoogle.com

| Precursor Compound | Derived Catalyst Type | Potential Catalytic Application |

| 3-Aminobenzyl 4-(dimethylamino)benzoate | Chiral Ligand for Transition Metals | Asymmetric Hydrogenation |

| 3-Nitrobenzyl 4-(aminomethyl)benzoate | Organocatalyst | Michael Additions |

| Quaternized this compound | Phase-Transfer Catalyst | Nucleophilic Substitutions |

This table outlines potential catalytic applications of compounds that could be synthetically derived from this compound, highlighting the versatility of this molecule as a building block for catalyst design.

Future Research Directions and Emerging Opportunities for 3 Nitrobenzyl 4 Dimethylamino Benzoate

Development of Novel Synthetic Routes with Enhanced Sustainability

There are no published synthetic routes for 3-nitrobenzyl 4-(dimethylamino)benzoate (B8555087). The development of sustainable synthetic methods would first require the establishment of a baseline synthesis, which is currently not available in the literature.

Advanced Understanding of Structure-Reactivity Relationships through Targeted Derivatization